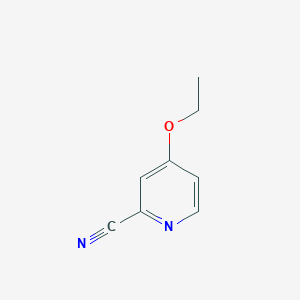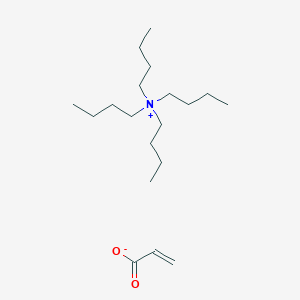
Norborn-5-en-2-ylacrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norborn-5-en-2-ylacrylic acid is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol. This compound is characterized by a norbornene ring structure fused with an acrylic acid moiety, making it a unique entity in the realm of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Norborn-5-en-2-ylacrylic acid typically involves the Diels-Alder reaction, where cyclopentadiene reacts with acrylic acid under controlled conditions to form the norbornene structure. This reaction is followed by various purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the double bonds.
Substitution: The compound can participate in substitution reactions, particularly electrophilic substitution, due to the presence of the double bond in the norbornene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, acids, and bases.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated norbornene derivatives.
Aplicaciones Científicas De Investigación
Norborn-5-en-2-ylacrylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex ring structures.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Norborn-5-en-2-ylacrylic acid involves its interaction with various molecular targets. The acrylic acid moiety can participate in Michael addition reactions, while the norbornene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules . These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Norbornene: Shares the norbornene ring structure but lacks the acrylic acid moiety.
Acrylic Acid: Contains the acrylic acid moiety but lacks the norbornene ring.
Norborn-5-en-2-ylacetic Acid: Similar structure but with an acetic acid moiety instead of acrylic acid.
Uniqueness: Norborn-5-en-2-ylacrylic acid is unique due to the combination of the norbornene ring and acrylic acid moiety, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .
Propiedades
Número CAS |
15222-64-7 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
(E)-3-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H12O2/c11-10(12)4-3-9-6-7-1-2-8(9)5-7/h1-4,7-9H,5-6H2,(H,11,12)/b4-3+/t7-,8+,9?/m1/s1 |
Clave InChI |
PSQVRPSVCYLDTE-XSXCAFCXSA-N |
SMILES |
C1C2CC(C1C=C2)C=CC(=O)O |
SMILES isomérico |
C1[C@@H]2CC([C@H]1C=C2)/C=C/C(=O)O |
SMILES canónico |
C1C2CC(C1C=C2)C=CC(=O)O |
| 15222-64-7 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9,10-Dithiatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene](/img/structure/B98313.png)









